3-(1-(2-(噻吩-3-基)乙酰)氮杂环丁-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

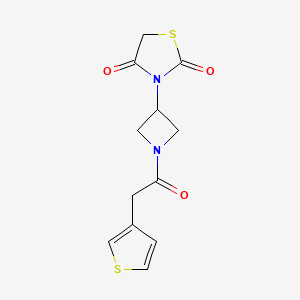

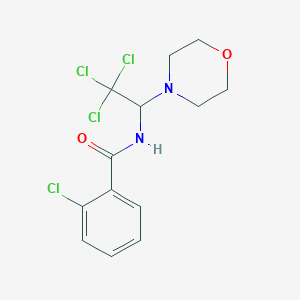

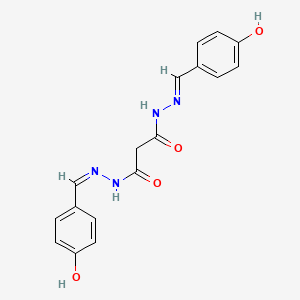

“3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

The synthesis of thiazolidin-2,4-dione derivatives has been reported in scientific literature . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts .

Molecular Structure Analysis

The molecular structure of “3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione” can be established using physiochemical parameters and spectral techniques . The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidin ring were validated in synthesized derivatives at 2.85–3.25 δ ppm, respectively .

科学研究应用

Anticancer Properties

TAAD exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistically, TAAD interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Its unique structure, combining a thiazolidine ring with a thiophene moiety, contributes to its potent antitumor effects .

Anticonvulsant Activity

Thiazolidine derivatives, including TAAD, have demonstrated anticonvulsant properties. These compounds modulate neurotransmitter release, enhance GABAergic transmission, and reduce neuronal excitability. TAAD may serve as a potential therapeutic agent for managing epilepsy and related disorders .

Antimicrobial Effects

TAAD exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes, inhibits essential enzymes, and interferes with bacterial growth. Researchers are exploring its potential as an alternative to existing antibiotics .

Anti-Inflammatory Potential

Inflammation plays a pivotal role in various diseases. TAAD has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. By modulating pro-inflammatory cytokines and oxidative stress pathways, it may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

The thiazolidine scaffold in TAAD contributes to its neuroprotective effects. It enhances neuronal survival, reduces oxidative stress, and promotes neurite outgrowth. Researchers are exploring its potential in neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases .

Antioxidant Activity

TAAD’s sulfur-containing thiazolidine ring imparts antioxidant properties. It scavenges free radicals, protects cellular components, and mitigates oxidative damage. Antioxidants are crucial for overall health and may play a role in preventing age-related diseases .

作用机制

Target of Action

The primary targets of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione (TAAD) are PPAR-γ receptors and cytoplasmic Mur ligases . PPAR-γ receptors are involved in the regulation of insulin sensitivity, while Mur ligases play a crucial role in the biosynthesis of bacterial cell walls .

Mode of Action

TAAD interacts with its targets in a specific manner. It improves insulin resistance by activating PPAR-γ receptors, thereby exhibiting hypoglycemic activity . In terms of its antimicrobial action, TAAD inhibits cytoplasmic Mur ligases . These enzymes are involved in the formation of UDP-MurNAc-pentapeptide, a key component of bacterial cell walls .

Biochemical Pathways

The activation of PPAR-γ receptors by TAAD leads to improved insulin sensitivity, which is beneficial in the management of diabetes . On the other hand, the inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, making TAAD a potential antimicrobial agent .

Pharmacokinetics

The physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile . These properties can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and ultimately its bioavailability .

Result of Action

The activation of PPAR-γ receptors by TAAD can lead to improved insulin sensitivity, which is beneficial for individuals with diabetes . Its inhibition of Mur ligases can disrupt the biosynthesis of bacterial cell walls, potentially leading to the death of the bacteria .

属性

IUPAC Name |

3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c15-10(3-8-1-2-18-6-8)13-4-9(5-13)14-11(16)7-19-12(14)17/h1-2,6,9H,3-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBBVSZTAKQJQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)CSC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)

![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2397469.png)

![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)